![molecular formula C17H19O3P B4926357 ethyl 2-(diphenylphosphoryl)propanoate](/img/structure/B4926357.png)
ethyl 2-(diphenylphosphoryl)propanoate
Overview
Description
Ethyl 2-(diphenylphosphoryl)propanoate, also known as DPPA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a phosphorus-containing compound that has been used in various chemical reactions, including the synthesis of esters, amides, and peptides.
Scientific Research Applications
Conformational Analysis in Organic Chemistry
Ethyl 2-(diphenylphosphoryl)propanoate is used in the conformational analysis of organic compounds. A study by Kuznetsova et al. (2021) explored the conformational properties of various N,N-dialkyl substituted bisphosphorylated acetamides, which includes derivatives of ethyl 2-(diphenylphosphoryl)propanoate. This research utilized dipole moments, IR spectroscopy, and Density Functional Theory calculations to understand the conformational equilibrium of these compounds in solution (Kuznetsova et al., 2021).
Catalysis in Chemical Synthesis
Ethyl 2-(diphenylphosphoryl)propanoate and its derivatives have applications in catalysis. For example, Clegg et al. (1999) described a catalyst for producing methyl propanoate via the methoxycarbonylation of ethene, which involves compounds related to ethyl 2-(diphenylphosphoryl)propanoate (Clegg et al., 1999).
Macromolecular Chemistry
In macromolecular chemistry, Vautravers and Cole-Hamilton (2009) investigated the use of polyhedral oligomeric silsesquioxanes containing diphenylphosphine moieties, which are structurally related to ethyl 2-(diphenylphosphoryl)propanoate, in the methoxycarbonylation of ethene (Vautravers & Cole-Hamilton, 2009).
Electrochemistry
Esteves et al. (2005) explored the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxypropanoates, which are structurally similar to ethyl 2-(diphenylphosphoryl)propanoate, demonstrating its importance in electrochemical reactions (Esteves et al., 2005).
Peptide Chemistry
Chantreux et al. (1984) discussed the application of the 2-(diphenylphosphino)ethyl group, a component of ethyl 2-(diphenylphosphoryl)propanoate, in peptide chemistry, particularly for carboxyl-protection of amino acids or peptides (Chantreux et al., 1984).
Thermogravimetric Analysis in Polymer Science
Tagle and Diaz (1998) conducted thermogravimetric analysis of poly (ester-carbonate)s and poly (ester-thiocarbonate)s, where the ester group in the side chain is derived from compounds including ethyl 2-(diphenylphosphoryl)propanoate (Tagle & Diaz, 1998).
Nanoparticle Stabilization
Richter et al. (2012) studied the stabilization of water-soluble platinum nanoparticles using sodium 2-(diphenylphosphino)ethyl phosphonate, which is closely related to ethyl 2-(diphenylphosphoryl)propanoate. This demonstrates its application in the field of nanotechnology (Richter et al., 2012).
Food Processing Technology
Bermejo et al. (2015) explored the use of ethyl-lactate, a compound similar to ethyl 2-(diphenylphosphoryl)propanoate, for the extraction of caffeine and catechins from green tea leaves, showing its relevance in food processing technology (Bermejo et al., 2015).
Radioactive Labeling and Bioassay
Abdel-Ghany et al. (2013) synthesized and radiolabeled a novel dipeptide attached to a moiety similar to ethyl 2-(diphenylphosphoryl)propanoate, highlighting its potential in biological and radiopharmaceutical applications (Abdel-Ghany et al., 2013).
Pharmaceutical Research
Vogt et al. (2013) conducted a spectroscopic and diffractometric study of polymorphism in a compound structurally similar to ethyl 2-(diphenylphosphoryl)propanoate, showing its importance in pharmaceutical research (Vogt et al., 2013).
properties
IUPAC Name |
ethyl 2-diphenylphosphorylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O3P/c1-3-20-17(18)14(2)21(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDPJNKKUROSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-diphenylphosphorylpropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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